Cas no 2228239-86-7 (4-(3-ethyloxetan-3-yl)methylpiperidin-4-ol)
4-(3-ethyloxetan-3-yl)methylpiperidin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 4-(3-ethyloxetan-3-yl)methylpiperidin-4-ol
- 2228239-86-7
- 4-[(3-ethyloxetan-3-yl)methyl]piperidin-4-ol
- EN300-1814878
-
- Inchi: 1S/C11H21NO2/c1-2-10(8-14-9-10)7-11(13)3-5-12-6-4-11/h12-13H,2-9H2,1H3
- InChI Key: XLRYUNQIBOPJFS-UHFFFAOYSA-N
- SMILES: O1CC(CC)(C1)CC1(CCNCC1)O
Computed Properties
- Exact Mass: 199.157228913g/mol
- Monoisotopic Mass: 199.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 41.5Ų
4-(3-ethyloxetan-3-yl)methylpiperidin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1814878-0.05g |
4-[(3-ethyloxetan-3-yl)methyl]piperidin-4-ol |
2228239-86-7 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1814878-0.1g |
4-[(3-ethyloxetan-3-yl)methyl]piperidin-4-ol |
2228239-86-7 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1814878-0.25g |
4-[(3-ethyloxetan-3-yl)methyl]piperidin-4-ol |
2228239-86-7 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1814878-0.5g |
4-[(3-ethyloxetan-3-yl)methyl]piperidin-4-ol |
2228239-86-7 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1814878-1.0g |
4-[(3-ethyloxetan-3-yl)methyl]piperidin-4-ol |
2228239-86-7 | 1g |
$914.0 | 2023-06-01 | ||
| Enamine | EN300-1814878-2.5g |
4-[(3-ethyloxetan-3-yl)methyl]piperidin-4-ol |
2228239-86-7 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1814878-5.0g |
4-[(3-ethyloxetan-3-yl)methyl]piperidin-4-ol |
2228239-86-7 | 5g |
$2650.0 | 2023-06-01 | ||
| Enamine | EN300-1814878-10.0g |
4-[(3-ethyloxetan-3-yl)methyl]piperidin-4-ol |
2228239-86-7 | 10g |
$3929.0 | 2023-06-01 | ||
| Enamine | EN300-1814878-1g |
4-[(3-ethyloxetan-3-yl)methyl]piperidin-4-ol |
2228239-86-7 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1814878-5g |
4-[(3-ethyloxetan-3-yl)methyl]piperidin-4-ol |
2228239-86-7 | 5g |
$2650.0 | 2023-09-19 |
4-(3-ethyloxetan-3-yl)methylpiperidin-4-ol Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 4-(3-ethyloxetan-3-yl)methylpiperidin-4-ol
Introduction to 4-(3-ethyloxetan-3-yl)methylpiperidin-4-ol (CAS No. 2228239-86-7)
4-(3-ethyloxetan-3-yl)methylpiperidin-4-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2228239-86-7, belongs to a class of molecules that exhibit promise in the development of novel therapeutic agents. The presence of both an oxetane ring and a piperidine moiety in its molecular structure imparts distinct chemical reactivity and biological potential, making it a subject of extensive research in synthetic chemistry and drug discovery.
The oxetane functional group, characterized by a three-membered cyclic ether, is known for its high reactivity and ability to undergo ring-opening reactions under various conditions. This feature makes 4-(3-ethyloxetan-3-yl)methylpiperidin-4-ol a valuable intermediate in the synthesis of more complex molecules. In particular, the ethyl-substituted oxetane ring can be selectively opened to introduce diverse substituents, thereby facilitating the construction of intricate molecular architectures. This versatility has positioned the compound as a key building block in the design of pharmacophores targeting various biological pathways.
The piperidine ring, on the other hand, is a common scaffold in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to mimic the structure of many natural alkaloids. The presence of a hydroxyl group at the 4-position of the piperidine ring in 4-(3-ethyloxetan-3-yl)methylpiperidin-4-ol further enhances its potential as a pharmacological entity. Hydroxyl groups are known to participate in hydrogen bonding interactions, which can be crucial for binding affinity and selectivity in drug-receptor interactions. This structural feature suggests that the compound may exhibit significant interactions with biological targets, making it a promising candidate for further exploration.
In recent years, there has been growing interest in leveraging structural motifs like oxetanes and piperidines to develop innovative therapeutic strategies. The combination of these two features in 4-(3-ethyloxetan-3-yl)methylpiperidin-4-ol has opened up new avenues for research, particularly in the context of central nervous system (CNS) disorders. Piperidine derivatives are well-documented for their role in treating neurological conditions, while oxetane-based compounds have shown potential in modulating enzyme activity and receptor binding. The synergistic effects of these structural elements make 4-(3-ethyloxetan-3-yl)methylpiperidin-4-ol an intriguing candidate for further investigation.
Recent studies have highlighted the importance of 4-(3-ethyloxetan-3-ylmethylpiperidin-4-ol) in the development of novel scaffolds for drug discovery. Researchers have demonstrated its utility as a precursor in synthesizing analogs with enhanced binding affinity and selectivity towards specific biological targets. For instance, modifications to the ethyl-substituted oxetane ring have led to compounds with improved pharmacological profiles, including reduced toxicity and increased efficacy. These findings underscore the compound's potential as a lead molecule or intermediate in the synthesis of next-generation therapeutics.
The chemical synthesis of 4-(3-ethyloxetan-methyl-piperidin - 4 - ol) involves multi-step reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the oxetane derivative followed by its functionalization with a piperidine moiety. Advanced synthetic techniques, such as transition-metal-catalyzed reactions and organometallic chemistry, have been employed to achieve regioselective transformations, which are crucial for constructing complex molecular frameworks. These synthetic strategies not only highlight the compound's synthetic accessibility but also demonstrate its versatility as a building block in medicinal chemistry.
The biological evaluation of 4-(3-Ethyloxeta-n - 3 - ylmethylpi-peridine - 4 - ol) has revealed promising activities in preclinical models. Initial studies have shown that derivatives of this compound exhibit inhibitory effects on enzymes implicated in various diseases, including inflammation and neurodegeneration. The hydroxyl group at the 4-position of the piperidine ring appears to play a critical role in modulating these biological activities by facilitating interactions with target proteins. Further investigation into the structure/activity relationships (SAR) of this series is warranted to optimize their pharmacological properties.
The future prospects for CAS No 2228239 - 86 - 7 are vast, particularly as more sophisticated analytical techniques become available for studying complex molecular systems. Advances in computational chemistry and high-throughput screening methods will enable researchers to rapidly assess the potential of this compound and its derivatives as therapeutic agents. Additionally, collaborations between academic institutions and pharmaceutical companies could accelerate the translation of laboratory findings into clinical applications.
In conclusion, 4-(3-Ethylo-xeta-n - 3 - ylmethylpi-peridine - 4 - ol represents a significant advancement in pharmaceutical chemistry due to its unique structural features and biological potential. Its combination of an oxetane ring and a piperidine moiety offers unparalleled opportunities for designing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development efforts worldwide.
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